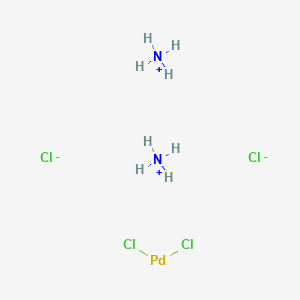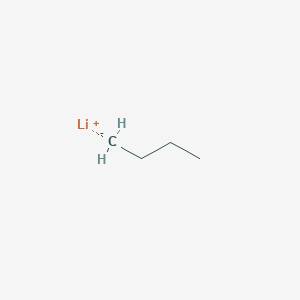
Ammoniumtetrachloropalladat(II)
Übersicht
Beschreibung
Ammonium tetrachloropalladate(II), also known as Ammonium tetrachloropalladite, is a complex inorganic compound composed of the elements palladium, nitrogen, and chlorine. It is a white crystalline solid, with a molecular weight of 441.3 g/mol, a melting point of 563°C, and a density of 5.3 g/cm3. It is a strong oxidizing agent, and is used in a variety of scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Katalysator
Ammoniumtetrachloropalladat(II) wird als Katalysator in verschiedenen chemischen Reaktionen verwendet . Als Katalysator kann es die Geschwindigkeit einer chemischen Reaktion beschleunigen, indem es einen alternativen Reaktionsweg mit niedrigerer Aktivierungsenergie bereitstellt.
Spektralanalyse
Diese Verbindung wird als Standard für die Spektralanalyse verwendet . Die Spektralanalyse ist eine in der Chemie weit verbreitete Technik zur Identifizierung von Substanzen anhand des von ihnen emittierten oder absorbierten Spektrums.
Halbleiter
Die Pd-Kreatinin-Komplexe, die aus der Reaktion von Ammoniumtetrachloropalladat(II) mit Kreatinin gebildet werden, werden in Halbleitern verwendet . Halbleiter sind wesentliche Bestandteile elektronischer Geräte, und die Eigenschaften dieser Komplexe könnten zur Entwicklung neuer Halbleitermaterialien führen.
Katalyse
Die Pd-Kreatinin-Komplexe werden auch in der Katalyse eingesetzt . Sie könnten möglicherweise neue Wege für Reaktionen eröffnen und die Effizienz und Selektivität verschiedener chemischer Prozesse verbessern.
Studien zum gemischten Oxidationszustand
Diese Komplexe werden in Studien zu gemischten Oxidationszuständen verwendet . Das Verständnis von gemischten Oxidationszuständen ist in vielen Bereichen der Chemie entscheidend, darunter in der Materialwissenschaft, Katalyse und Biochemie.
Elektronenleitfähigkeit
Schließlich haben die Pd-Kreatinin-Komplexe Anwendungen in der Elektronenleitfähigkeit<a aria-label="1: " data-citationid="7c2483e5-9bfd-e344-083f-c76
Safety and Hazards
Ammonium tetrachloropalladate(II) is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Proper personal protective equipment should be worn when handling this compound, and it should be used only in a well-ventilated area .
Wirkmechanismus
Target of Action
Ammonium tetrachloropalladate(II) primarily targets creatinine . Creatinine is a waste product produced by muscles from the breakdown of a compound called creatine. It is removed from the body by the kidneys, which filter almost all of it from the blood and release it into the urine .
Mode of Action
Ammonium tetrachloropalladate(II) interacts with creatinine to form various palladium-creatinine complexes . These complexes have applications in semiconductors, catalysis, mixed oxidation state studies, and electron conductivity .
Biochemical Pathways
The formation of palladium-creatinine complexes suggests that it may influence pathways related to creatinine metabolism and palladium biochemistry .
Result of Action
The primary result of ammonium tetrachloropalladate(II)'s action is the formation of palladium-creatinine complexes . These complexes have been used in various applications, including semiconductors, catalysis, mixed oxidation state studies, and electron conductivity .
Action Environment
The action, efficacy, and stability of ammonium tetrachloropalladate(II) can be influenced by various environmental factors. Furthermore, the formation of palladium-creatinine complexes may be influenced by factors such as pH, temperature, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
diazanium;tetrachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKVTUVFHGUMMN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H8N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14349-67-8 (Parent) | |
| Record name | Ammonium chloropalladite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Ammonium tetrachloropalladate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11890 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13820-40-1 | |
| Record name | Ammonium chloropalladite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium tetrachloropalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Ammonium Tetrachloropalladate(II) in nanoparticle synthesis, and how does this impact its applications?
A1: Ammonium Tetrachloropalladate(II) serves as a precursor material for the synthesis of palladium nanoparticles (PdNPs) through electrochemical methods [, , ]. This compound is particularly advantageous due to its ability to be electrochemically reduced to metallic palladium, allowing for controlled deposition onto various substrates like glassy carbon electrodes or gold surfaces [, ]. The size and morphology of the resulting PdNPs can be tuned by adjusting parameters like electrodeposition potential, time, and the presence of templating agents [, ]. This control over nanoparticle characteristics is crucial as it directly influences their catalytic activity and selectivity for various chemical reactions, including formaldehyde oxidation, hydrogen evolution, and formic acid oxidation [, ].
Q2: Are there any environmental concerns associated with the use of Ammonium Tetrachloropalladate(II)?
A3: While the provided research articles do not explicitly address the environmental impact of Ammonium Tetrachloropalladate(II), it is essential to consider the potential ecological effects associated with its use, especially given its role in nanoparticle synthesis. Palladium-based nanoparticles, while valuable for various applications, can pose risks to ecosystems if released without proper management [, , ]. Therefore, research exploring the lifecycle assessment of materials containing Ammonium Tetrachloropalladate(II), including their synthesis, application, and disposal, is crucial. Developing environmentally friendly synthesis methods, recycling strategies, and understanding the fate and transport of these nanoparticles in the environment are essential steps towards ensuring their sustainable use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















